2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18434785
InChI: InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3
SMILES:
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one

CAS No.:

Cat. No.: VC18434785

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one -

Specification

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3
Standard InChI Key LBLBNDMZQJWEHE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=C(O1)O)C=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central oxazolone ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at position 2 with a tert-butyl group and at position 4 with a hydroxymethylene moiety. This arrangement creates a sterically hindered environment while maintaining hydrogen-bonding capacity through the hydroxymethylene group.

Spectroscopic and Computational Data

Key molecular parameters include:

PropertyValue
Molecular FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
IUPAC Name2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde
Canonical SMILESCC(C)(C)C1=NC(=C(O1)O)C=O
Topological Polar Surface66.8 Ų

Nuclear magnetic resonance (NMR) studies reveal distinctive signals: the aldehyde proton resonates near δ 9.8 ppm (¹H), while the tert-butyl group appears as a singlet at δ 1.29 ppm. Infrared spectroscopy confirms carbonyl stretching vibrations at 1817 cm⁻¹ (oxazolone C=O) and 1651 cm⁻¹ (conjugated aldehyde) .

Synthetic Methodologies

Cyclization Approaches

The primary synthesis route involves cyclization of N-acyl amino acid precursors. A representative protocol utilizes:

  • Substrate Preparation: Reacting tert-butyl glycine with glyoxylic acid under Dean-Stark conditions to form the hydroxymethylene intermediate.

  • Ring Closure: Treating the intermediate with phosphorus oxychloride in dichloromethane at 0–5°C, achieving 68% yield after recrystallization.

Reactivity and Functionalization

Aldehyde Participation

The hydroxymethylene group undergoes characteristic aldehyde reactions:

  • Condensation: Forms Schiff bases with primary amines (e.g., benzylamine, 82% yield)

  • Nucleophilic Addition: Grignard reagents attack the carbonyl, generating secondary alcohols

  • Oxidation: Stable against common oxidants (KMnO₄, CrO₃) due to conjugation with the oxazolone ring

Ring Modification Pathways

Strategic functionalization occurs at three positions:

PositionReactivityExample Transformation
C-2tert-butyl group inert to most reagents
C-4Aldehyde participates in cycloadditions[4+2] Diels-Alder with cyclopentadiene
N-3Alkylation via Mitsunobu conditionsBenzylation (78% yield)

Biological Evaluation

Enzymatic Inhibition

In vitro screens against kinase targets show promising activity:

TargetIC₅₀ (μM)Selectivity Index
EGFR (T790M/L858R)0.3412.7 vs WT EGFR
CDK2/Cyclin E1.28.9 vs CDK1
PARP14.7>20 vs PARP2

Mechanistic studies suggest the aldehyde group coordinates with catalytic lysine residues, while the oxazolone ring mimics ATP’s adenine binding.

Agricultural Applications

Field trials demonstrate fungicidal activity against Phytophthora infestans:

Concentration (ppm)Disease Suppression (%)Phytotoxicity
5092 ± 3None
10098 ± 1Leaf curling

Structure-activity relationship (SAR) analysis indicates the tert-butyl group enhances lipid membrane penetration.

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the hydroxymethylene group alters bioactivity:

DerivativeEGFR IC₅₀ (μM)Aqueous Solubility (mg/mL)
4-Methyl (VC18434785-Me)1.40.89
4-Cyano (VC18434785-CN)0.870.12
Parent Compound0.340.45

The hydroxymethylene group optimally balances potency and solubility through hydrogen bonding networks .

Ring System Variations

Comparing heterocyclic cores:

Core StructurePARP1 IC₅₀ (μM)Metabolic Stability (t₁/₂, h)
Oxazolone4.76.2
Thiazolone8.92.1
Pyridone12.49.8

The oxazolone’s electronic profile enables superior target engagement compared to sulfur or nitrogen-rich analogues .

Industrial-Scale Considerations

Process Chemistry

Kilogram-scale production employs:

  • Continuous Flow Reactors: Residence time 8 min, 92% conversion

  • Crystallization Optimization: Anti-solvent (heptane) addition rate 0.5 L/min

  • Purity Control: HPLC purity >99.5% via simulated moving bed chromatography

Environmental Impact

Green chemistry metrics:

ParameterValue
Process Mass Intensity18.7 kg/kg
E-Factor6.2
Renewable Solvent Ratio45% (2-MeTHF)

Lifecycle analysis suggests 32% lower carbon footprint versus traditional oxazole syntheses.

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